2-Nitronaphthalen-1-yl trifluoromethanesulfonate
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Overview
Description
2-Nitronaphthalen-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C11H6F3NO5S and a molecular weight of 321.23 g/mol . It is known for its applications in organic synthesis and various scientific research fields.
Preparation Methods
The synthesis of 2-Nitronaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 2-nitronaphthalene with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired ester. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring an inert atmosphere to avoid moisture interference.
Chemical Reactions Analysis
2-Nitronaphthalen-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.
Common reagents used in these reactions include bases like pyridine, reducing agents like hydrogen gas, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Nitronaphthalen-1-yl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential use in drug development and pharmaceutical research.
Material Science: It is used in the development of new materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 2-Nitronaphthalen-1-yl trifluoromethanesulfonate involves its ability to undergo various chemical transformations. The trifluoromethanesulfonate group is a good leaving group, making the compound reactive in substitution reactions. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
2-Nitronaphthalen-1-yl trifluoromethanesulfonate can be compared with similar compounds such as:
2-Nitronaphthalene: Lacks the trifluoromethanesulfonate group, making it less reactive in substitution reactions.
1-Nitronaphthalene: Similar structure but different position of the nitro group, affecting its reactivity and applications.
Trifluoromethanesulfonic acid esters: Other esters with different aromatic or aliphatic groups, varying in their reactivity and applications.
These comparisons highlight the unique reactivity and applications of this compound in various scientific fields.
Properties
Molecular Formula |
C11H6F3NO5S |
---|---|
Molecular Weight |
321.23 g/mol |
IUPAC Name |
(2-nitronaphthalen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H6F3NO5S/c12-11(13,14)21(18,19)20-10-8-4-2-1-3-7(8)5-6-9(10)15(16)17/h1-6H |
InChI Key |
HRNRMRBZDUOXPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2OS(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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